molecular formula C11H13BrOS B15258673 3-(4-Bromophenyl)thian-3-ol

3-(4-Bromophenyl)thian-3-ol

Cat. No.: B15258673
M. Wt: 273.19 g/mol
InChI Key: WSVMFWDKEJPCFR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)thian-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS It is a thian-3-ol derivative, characterized by the presence of a bromophenyl group attached to the thian-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)thian-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)thian-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-Bromophenyl)thian-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The thian-3-ol core and the bromophenyl group contribute to its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)thian-3-ol is unique due to its specific structural features, such as the thian-3-ol core and the bromophenyl group

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromophenyl)thian-3-ol

InChI

InChI=1S/C11H13BrOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2

InChI Key

WSVMFWDKEJPCFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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